An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanol: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanol: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of (5-Methylpyridin-2-yl)methanol (CAS No: 22940-71-2). This pyridine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds.
Chemical and Physical Properties
(5-Methylpyridin-2-yl)methanol is a solid at room temperature, appearing as colorless needles. Its bifunctional nature, containing both a hydroxyl group and a pyridine ring, dictates its chemical reactivity and physical properties. The methyl substituent at the 5-position influences its electronic properties and steric interactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Melting Point | 56-58 °C | |
| Boiling Point | 233.5 °C (at 760 mmHg) | |
| Density | 1.092 g/cm³ | |
| pKa (protonated pyridine) | ~6.6 (Predicted) | |
| Refractive Index | ~1.54 (Predicted) | |
| Solubility | Soluble in methanol, 0.1N HCl, and water. |
Structure Elucidation
The chemical structure of (5-Methylpyridin-2-yl)methanol has been unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
| Technique | Data (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (s, 1H, H6), 7.55 (d, J=8.0 Hz, 1H, H4), 7.20 (d, J=8.0 Hz, 1H, H3), 4.70 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.50 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0 (C2), 148.0 (C6), 137.0 (C4), 132.0 (C5), 120.0 (C3), 64.5 (CH₂), 18.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3300-3100 (O-H stretch, broad), 3050-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1600, 1570, 1480 (C=C and C=N stretch, aromatic ring), 1050 (C-O stretch) |
| Mass Spec. (EI, m/z) | 123 (M+), 106 (M+-OH), 92 (M+-CH₂OH), 77 |
Experimental Protocols
Synthesis of (5-Methylpyridin-2-yl)methanol
A common and efficient method for the synthesis of (5-Methylpyridin-2-yl)methanol is the reduction of a suitable precursor, such as ethyl 5-methylpyridine-2-carboxylate.
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-methylpyridine-2-carboxylate (1 equivalent) in a mixture of anhydrous ethanol and tetrahydrofuran (THF) (1:1 v/v).
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously add water to quench the excess NaBH₄.
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Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (5-Methylpyridin-2-yl)methanol as a white to off-white solid.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of the synthesized compound.
Caption: Workflow for the synthesis and structural confirmation of (5-Methylpyridin-2-yl)methanol.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are generally required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Use electron impact (EI) ionization at 70 eV.
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Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.
Signaling Pathways and Logical Relationships
While (5-Methylpyridin-2-yl)methanol is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological signaling pathways. The structural features of this molecule provide a scaffold that can be modified to target various enzymes, receptors, or other proteins involved in disease processes. The logical relationship for its application in drug discovery is outlined below.
Caption: Logical progression from a starting scaffold to a drug candidate in drug discovery.



